molecular formula C20H22F3N3O3 B2725239 N-(1-hydroxy-2-methylpropan-2-yl)-2-(4-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)acetamide CAS No. 1234922-63-4

N-(1-hydroxy-2-methylpropan-2-yl)-2-(4-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)acetamide

Cat. No. B2725239
CAS RN: 1234922-63-4
M. Wt: 409.409
InChI Key: UMSBPJKCSBNALU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-hydroxy-2-methylpropan-2-yl)-2-(4-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)acetamide is a useful research compound. Its molecular formula is C20H22F3N3O3 and its molecular weight is 409.409. The purity is usually 95%.
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Scientific Research Applications

Organic Chemistry and Synthesis

  • Silylation and Structure-Property Relationships : The interaction of related acetamide derivatives with methyl(organyl)dichlorosilanes leads to the formation of silaheterocyclic compounds, demonstrating the potential for creating new materials with unique properties. This study could guide the synthesis of related compounds for material science applications (Lazareva et al., 2017).

Pharmacological Research

  • Muscarinic Agonist Activity of Silatrane-Based Compounds : Research into silatrane-acetamides indicates partial agonist activity on muscarinic receptors, suggesting a path for the development of novel neurotransmitter agents. This research underlines the broad potential of acetamide derivatives in pharmacology (Pukhalskaya et al., 2010).

Material Science

  • Novel Coordination Complexes for Antioxidant Activity : Coordination complexes constructed from pyrazole-acetamide derivatives exhibit significant antioxidant activity. This showcases the potential of acetamide derivatives in developing new antioxidant agents with possible applications in material science and biology (Chkirate et al., 2019).

Analytical Chemistry

  • Chemometric Analysis for Drug Estimation : Development of rapid chemometric methods for the simultaneous estimation of drugs in formulations emphasizes the role of acetamide derivatives in analytical chemistry, enhancing the efficiency of pharmaceutical analysis (Kanthale et al., 2020).

High-Temperature Hydrolysis

  • Mechanism Studies in High-Temperature Water : The hydrolysis kinetics of N-substituted amides, such as N-methylacetamide, in high-temperature water provides insights into industrial processes and environmental degradation pathways of similar compounds (Duan et al., 2010).

properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-2-[4-[[2-(trifluoromethyl)phenyl]carbamoylamino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N3O3/c1-19(2,12-27)26-17(28)11-13-7-9-14(10-8-13)24-18(29)25-16-6-4-3-5-15(16)20(21,22)23/h3-10,27H,11-12H2,1-2H3,(H,26,28)(H2,24,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSBPJKCSBNALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)CC1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-hydroxy-2-methylpropan-2-yl)-2-(4-(3-(2-(trifluoromethyl)phenyl)ureido)phenyl)acetamide

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